Cas no 21244-11-1 (7-(4-methoxyphenyl)-7-oxoheptanoic Acid)

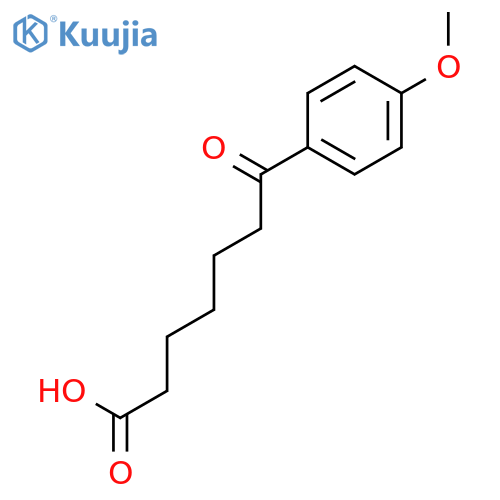

21244-11-1 structure

商品名:7-(4-methoxyphenyl)-7-oxoheptanoic Acid

CAS番号:21244-11-1

MF:C14H18O4

メガワット:250.290324687958

MDL:MFCD01311627

CID:1399804

PubChem ID:11075879

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 化学的及び物理的性質

名前と識別子

-

- 7-(4-METHOXYPHENYL)-7-OXOHEPTANOIC ACID

- 7-(4-methoxy-phenyl)-7-oxo-heptanoic acid

- 7-keto-7-(4-methoxyphenyl)enanthic acid

- KB-199772

- AG-E-55770

- SureCN3104200

- CTK4E6192

- 7-(4-Methoxy-phenyl)-7-oxo-heptansaeure

- SCHEMBL3104200

- 21244-11-1

- 7-(4-methoxyphenyl)-7-oxoheptanoicacid

- EN300-155851

- MFCD01311627

- AKOS016022369

- G28323

- DTXSID20454369

- 7-(4-methoxyphenyl)-7-oxoheptanoic Acid

-

- MDL: MFCD01311627

- インチ: InChI=1S/C14H18O4/c1-18-12-9-7-11(8-10-12)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)

- InChIKey: CEWMUHNHATTXSV-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C(=O)CCCCCC(=O)O

計算された属性

- せいみつぶんしりょう: 250.12100

- どういたいしつりょう: 250.12050905g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- PSA: 63.60000

- LogP: 2.91300

7-(4-methoxyphenyl)-7-oxoheptanoic Acid セキュリティ情報

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155851-0.05g |

7-(4-methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 95% | 0.05g |

$70.0 | 2023-05-26 | |

| TRC | M229413-50mg |

7-(4-Methoxyphenyl)-7-oxoheptanoic Acid |

21244-11-1 | 50mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-155851-0.25g |

7-(4-methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 95% | 0.25g |

$150.0 | 2023-05-26 | |

| Enamine | EN300-155851-1.0g |

7-(4-methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 95% | 1g |

$303.0 | 2023-05-26 | |

| abcr | AB367113-5g |

7-(4-Methoxyphenyl)-7-oxoheptanoic acid, 97%; . |

21244-11-1 | 97% | 5g |

€2356.60 | 2025-02-21 | |

| abcr | AB367113-2 g |

7-(4-Methoxyphenyl)-7-oxoheptanoic acid, 97%; . |

21244-11-1 | 97% | 2g |

€1047.40 | 2023-04-26 | |

| Enamine | EN300-155851-0.5g |

7-(4-methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 95% | 0.5g |

$236.0 | 2023-05-26 | |

| Enamine | EN300-155851-2.5g |

7-(4-methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 95% | 2.5g |

$658.0 | 2023-05-26 | |

| Fluorochem | 207110-5g |

7-(4-Methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| Fluorochem | 207110-2g |

7-(4-Methoxyphenyl)-7-oxoheptanoic acid |

21244-11-1 | 97% | 2g |

£613.00 | 2022-03-01 |

7-(4-methoxyphenyl)-7-oxoheptanoic Acid 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

21244-11-1 (7-(4-methoxyphenyl)-7-oxoheptanoic Acid) 関連製品

- 3153-44-4(3-(4-Methoxybenzoyl)propionic Acid)

- 3562-99-0(Menbutone)

- 53623-37-3(4-(4-ethoxyphenyl)-4-oxobutanoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21244-11-1)7-(4-methoxyphenyl)-7-oxoheptanoic Acid

清らかである:99%

はかる:1g

価格 ($):287.0